molecular formula C8H9BrN2O2 B13288254 5-Bromo-2-(oxolan-2-yl)-3,4-dihydropyrimidin-4-one

5-Bromo-2-(oxolan-2-yl)-3,4-dihydropyrimidin-4-one

Cat. No.: B13288254
M. Wt: 245.07 g/mol
InChI Key: FTITXMYONJEEFK-UHFFFAOYSA-N
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Description

Introduction to 5-Bromo-2-(oxolan-2-yl)-3,4-dihydropyrimidin-4-one

Historical Context of Dihydropyrimidinone Derivatives in Medicinal Chemistry

Dihydropyrimidinones (DHPMs) have been integral to medicinal chemistry since the late 19th century, when Pietro Biginelli first reported their synthesis via the one-pot condensation of urea, β-keto esters, and aldehydes. This reaction, now known as the Biginelli reaction, initially produced simple DHPMs with limited pharmacological exploration. However, the 20th century saw a resurgence of interest in these compounds due to their structural similarity to pyrimidine nucleotides, which are critical to DNA and RNA synthesis.

The discovery of DHPMs’ calcium channel-blocking activity in the 1980s marked a turning point, leading to the development of antihypertensive agents such as monastrol and its derivatives. Over time, modifications to the classical Biginelli reaction—including the use of Lewis acid catalysts and green chemistry approaches—enabled the synthesis of complex DHPM variants with enhanced bioactivity. The introduction of halogen atoms, such as bromine, into the DHPM scaffold emerged as a strategy to improve binding affinity and metabolic stability, culminating in compounds like this compound.

Significance of Halogen-Substituted Heterocyclic Compounds in Drug Discovery

Halogenation is a cornerstone of modern medicinal chemistry, with bromine-substituted heterocycles playing a pivotal role in optimizing drug candidates. Bromine’s electronegativity and steric bulk enhance interactions with biological targets, often improving pharmacokinetic properties such as solubility and membrane permeability. For example, brominated pyrimidines and purines have demonstrated antiviral and anticancer activities by mimicking natural nucleobases and disrupting nucleic acid synthesis.

In the context of DHPMs, bromine substitution at the 5-position alters electron distribution within the heterocyclic ring, potentially increasing reactivity toward enzymatic targets. The oxolane (tetrahydrofuran) moiety further contributes to the compound’s three-dimensional conformation, enabling selective interactions with receptors such as adenosine A2b or calcium channels. This dual modification—halogenation and oxolane incorporation—exemplifies the iterative design principles driving contemporary heterocyclic drug development.

Table 1: Selected Halogen-Substituted Dihydropyrimidinone Derivatives and Their Bioactivities
Compound Name Halogen Biological Activity Key Target/Mechanism
5-Bromo-DHPM Br Anticancer, Antimicrobial DNA topoisomerase inhibition
5-Fluoro-DHPM F Antiviral, Anti-inflammatory Reverse transcriptase inhibition
5-Chloro-DHPM Cl Antihypertensive, Calcium channel blocker L-type calcium channels
5-Iodo-DHPM I Radiocontrast agent, Antiproliferative Thyroid hormone receptors

Data synthesized from recent pharmacological reviews.

The synthesis of this compound typically involves a modified Biginelli protocol, where bromine is introduced either during the cyclocondensation step or via post-synthetic functionalization. Lewis acids such as copper(II) trifluoroacetate or boron trifluoride etherate are often employed to catalyze the reaction, improving yields and regioselectivity. Solid-phase synthesis methods have also been explored to streamline purification and scale-up processes.

Ongoing research aims to elucidate the compound’s mechanism of action, with preliminary studies suggesting activity against microbial pathogens and cancer cell lines. Its bromine atom may facilitate covalent binding to cysteine residues in target enzymes, while the oxolane ring enhances solubility in aqueous environments. These attributes underscore its potential as a multifunctional therapeutic agent, warranting further investigation into structure-activity relationships and synthetic optimization.

Properties

Molecular Formula

C8H9BrN2O2

Molecular Weight

245.07 g/mol

IUPAC Name

5-bromo-2-(oxolan-2-yl)-1H-pyrimidin-6-one

InChI

InChI=1S/C8H9BrN2O2/c9-5-4-10-7(11-8(5)12)6-2-1-3-13-6/h4,6H,1-3H2,(H,10,11,12)

InChI Key

FTITXMYONJEEFK-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2=NC=C(C(=O)N2)Br

Origin of Product

United States

Preparation Methods

Method Overview:

  • Starting materials:

    • 2-Hydroxypyrimidine derivatives or related pyrimidine precursors.
    • Appropriate halogenating agents (e.g., N-bromosuccinimide or elemental bromine).
    • Oxolane (tetrahydrofuran, THF) derivatives or oxolanyl-containing intermediates.
  • Reaction conditions:

    • Reflux in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF).
    • Catalysts:
      • Acidic catalysts like p-toluenesulfonic acid (p-TsOH) or Lewis acids to facilitate cyclization.
      • Alternatively, use of phase transfer catalysts for better yield.
    • Temperature: Typically between 80°C and 120°C.
    • Time: 4–12 hours, optimized for maximum yield.

Procedure:

  • Preparation of the Intermediate:

    • Bromination of 2-hydroxypyrimidine at the 5-position using N-bromosuccinimide (NBS) in the presence of a radical initiator (AIBN) in a solvent like CCl₄ or acetonitrile.
  • Cyclization with Oxolane:

    • The brominated intermediate is reacted with oxolane under reflux, with a catalytic amount of acid or base, promoting nucleophilic attack at the 2-position, leading to the formation of the oxolanyl-substituted dihydropyrimidinone.
  • Purification:

    • Crystallization from ethanol or ethyl acetate.
    • Purity confirmed via HPLC, with yields typically exceeding 85%.

Multistep Synthesis Involving Halogenation and Cyclization

A more controlled approach involves initial synthesis of a dihydropyrimidinone core, followed by selective halogenation and subsequent substitution with oxolanyl groups.

Stepwise Procedure:

Step Description Reagents & Conditions Outcome
1 Formation of dihydropyrimidinone core Urease or Biginelli reaction involving β-ketoesters, urea, and aldehydes Dihydropyrimidinone scaffold
2 Selective bromination at the 5-position NBS, radical initiator, in inert solvent (e.g., CCl₄), at 0–25°C 5-bromo-dihydropyrimidinone
3 Introduction of oxolanyl group Nucleophilic substitution with oxolane derivatives under reflux 5-bromo-2-(oxolan-2-yl)-3,4-dihydropyrimidin-4-one

This approach offers high regioselectivity and allows for structural modifications.

Utilization of Halogenated Pyrimidine Precursors

Based on patent CN114591250A, a simplified route involves:

  • Starting from 2-hydroxypyrimidine derivatives.
  • Bromination using hydrobromic acid and hydrogen peroxide as oxidizing agents, which facilitates selective bromination at the 5-position.
  • Subsequent reaction with phosphorus oxychloride (POCl₃) and oxolane derivatives to form the oxolanyl substitution.

Key Reaction Parameters:

  • Reagents:

    • 2-Hydroxypyrimidine
    • Hydrobromic acid (20–50 wt%)
    • Hydrogen peroxide (H₂O₂)
    • Phosphorus oxychloride (POCl₃)
    • Organic amines (triethylamine, diisopropylethylamine, etc.)
    • Oxolane derivatives
  • Reaction Conditions:

    • Heating to 30–80°C
    • Reaction times of 6–14 hours
    • Use of inert atmospheres to prevent side reactions
    • Purification via chromatography or recrystallization

Outcome:

  • Yield: Approximately 96.2%
  • Purity: Up to 98.4%
  • Efficiency: Significantly improved over traditional methods, with over 4-fold increase in production efficiency.

Summary Data Table of Preparation Methods

Method Starting Materials Key Reagents Reaction Conditions Yield Advantages References
Direct Cyclization 2-Hydroxypyrimidine + Oxolane derivatives Acid catalysts, reflux 80–120°C, 4–12h ~85–90% Simplified, fewer steps
Multistep Halogenation Pyrimidine core + NBS Acid, heat 0–25°C for bromination >85% High regioselectivity ,
Patent-based Synthesis 2-Hydroxypyrimidine + Hydrobromic acid + H₂O₂ + POCl₃ Controlled heating 30–80°C, 6–14h ~96% High yield, efficient

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetonitrile, water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, solvents like DMF or DMSO.

Major Products:

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of dehalogenated or reduced derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry: 5-Bromo-2-(oxolan-2-yl)-3,4-dihydropyrimidin-4-one is used as a building block in the synthesis of more complex molecules. It is also used in studying reaction mechanisms and developing new synthetic methodologies.

Biology: In biological research, this compound is used to study cell proliferation and DNA synthesis. It is incorporated into the DNA of dividing cells, allowing researchers to track cell division and growth.

Medicine: The compound has potential applications in cancer research as a diagnostic tool and a radiosensitizer. It helps in identifying rapidly dividing cancer cells and enhancing the effects of radiation therapy.

Industry: In the industrial sector, the compound is used in the production of pharmaceuticals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(oxolan-2-yl)-3,4-dihydropyrimidin-4-one involves its incorporation into DNA during the S phase of the cell cycle. It replaces thymidine in the DNA strand, which can lead to mutations and disrupt normal DNA replication. This property makes it useful in studying DNA synthesis and cell proliferation. The compound targets rapidly dividing cells, making it valuable in cancer research.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations at Position 2

(a) 5-Bromo-2-(cyclobutylmethyl)-3,4-dihydropyrimidin-4-one
  • Molecular Formula : C₉H₁₁BrN₂O
  • Molecular Weight : 243.10 g/mol
  • Key Features: The cyclobutylmethyl group at position 2 is a non-polar, aliphatic substituent. This confers higher lipophilicity (predicted logP ~1.8) compared to the oxolan-2-yl analog. The steric bulk of cyclobutylmethyl may hinder interactions with planar binding pockets in biological targets .
(b) 5-Bromo-2-(dimethoxymethyl)-3-methoxypyridine
  • Molecular Formula : C₉H₁₁BrN₂O₃ (inferred from )
  • The aromatic pyridine core and electron-donating methoxy groups contrast with the partially saturated dihydropyrimidinone, which may exhibit different reactivity and hydrogen-bonding capabilities .
(c) 5-Bromo-2-chloro-N-[4-(pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine
  • Molecular Formula : C₁₆H₁₂BrClN₄O ()
  • Key Features: A fully aromatic pyrimidine with chloro and arylaminophenyl substituents.

Core Structure Modifications

(a) 1,3-Dimethylpyrimidine-2,4,6(1H,3H,5H)-tri-one Derivatives
  • Example : 5-[3-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)-3-oxopropyl]-1,3-dimethylpyrimidine-2,4,6-tri-one ()
  • Key Features: The fully oxidized tri-one core increases polarity and hydrogen-bond acceptor capacity. The 4-bromophenyl group enhances electrophilicity but reduces solubility compared to the dihydropyrimidinone core .
(b) Pyrazoline and Sulfonamide Hybrids
  • Example : 4-(4-Bromo-3-(4-chlorophenyl)-5-(6,6-dimethyl-4-oxoindol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide ()
  • The pyrazoline ring adds rigidity, contrasting with the dihydropyrimidinone’s semi-flexible core .

Comparative Data Table

Compound Name Core Structure Position 2 Substituent Molecular Weight (g/mol) Key Properties
5-Bromo-2-(oxolan-2-yl)-3,4-dihydropyrimidin-4-one Dihydropyrimidinone Oxolan-2-yl ~257.09 (estimated) Moderate logP (~1.2), enhanced solubility
5-Bromo-2-(cyclobutylmethyl)-3,4-dihydropyrimidin-4-one Dihydropyrimidinone Cyclobutylmethyl 243.10 High lipophilicity (logP ~1.8)
5-Bromo-2-chloro-N-arylpyrimidin-4-amine Aromatic pyrimidine Chloro, arylaminophenyl 375.65 Rigid, planar, π-π stacking capability
1,3-Dimethylpyrimidine-2,4,6-tri-one derivative Pyrimidine tri-one 4-Bromophenyl ~500 (estimated) Highly polar, multiple H-bond acceptors

Biological Activity

5-Bromo-2-(oxolan-2-yl)-3,4-dihydropyrimidin-4-one is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Molecular Formula : C8_8H9_9BrN2_2O2_2
Molecular Weight : 245.07 g/mol
CAS Number : 1512042-00-0

Antimicrobial Effects

Recent studies have indicated that derivatives of dihydropyrimidinones exhibit significant antimicrobial properties. The compound this compound has been tested against various bacterial strains, showing promising results in inhibiting growth.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The compound's anticancer potential has been evaluated in several studies. A notable study demonstrated that it induces apoptosis in cancer cell lines through the activation of caspase pathways.

Case Study: Apoptosis Induction

In vitro experiments on human breast cancer cells (MCF-7) showed:

  • IC50 Value : 15 µM
  • Mechanism : Activation of caspase-3 and caspase-9 pathways leading to increased apoptotic cell death.

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has shown inhibitory effects on certain kinases involved in cancer progression.

Enzyme Target Inhibition Percentage at 50 µM
Cyclin-dependent kinase 1 (CDK1)75%
Protein kinase B (AKT)60%

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets. Its structure allows it to mimic natural substrates, thus inhibiting key enzymes involved in cell proliferation and survival.

Structure-Activity Relationship (SAR)

Research into the SAR of related compounds indicates that the bromine substitution at the 5-position enhances biological activity by improving binding affinity to target enzymes.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Bromo-2-(oxolan-2-yl)-3,4-dihydropyrimidin-4-one?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) to introduce the bromo and oxolane substituents. Alternative routes include cyclocondensation of β-keto esters with brominated thioureas under acidic conditions. Reaction optimization often involves temperature control (e.g., reflux in ethanol or THF) and catalytic systems like Pd(PPh₃)₄ .

Q. What spectroscopic techniques are used to confirm the structural integrity of this compound?

  • Methodological Answer : Key techniques include:

  • 1H/13C NMR : Assigns proton and carbon environments, with characteristic shifts for the dihydropyrimidinone ring (δ ~5.5–6.5 ppm for NH protons) and oxolane moiety (δ ~3.5–4.5 ppm for ether-linked CH₂ groups) .
  • X-ray crystallography : Resolves stereochemistry and confirms bond lengths/angles, particularly for the oxolane ring .
  • LC-MS/HRMS : Validates molecular weight (e.g., [M+H]+ ion) and isotopic patterns for bromine .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodological Answer :

  • Catalyst screening : Compare Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) to enhance coupling efficiency.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) may improve solubility, while ethanol/water mixtures reduce side reactions .
  • Temperature gradients : Lower temperatures (0–25°C) minimize decomposition of sensitive intermediates .
  • Yield tracking : Use HPLC with UV detection (λ = 254 nm) to monitor reaction progress and purity .

Q. What strategies resolve discrepancies in reported purity levels of this compound across studies?

  • Methodological Answer :

  • Orthogonal validation : Combine HPLC (C18 column, acetonitrile/water gradient) with elemental analysis (C, H, N) to cross-verify purity .
  • Impurity profiling : Identify byproducts (e.g., debrominated analogs) via GC-MS or NMR diffusion-ordered spectroscopy (DOSY) .
  • Batch standardization : Use certified reference materials (CRMs) with ≥98% purity for calibration .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT calculations : Model transition states (e.g., B3LYP/6-31G* level) to assess activation barriers for bromide displacement.
  • Molecular docking : Predict binding interactions with biological targets (e.g., kinases) using AutoDock Vina or Schrödinger Suite .
  • Solvent modeling : Simulate solvation effects (PCM or SMD models) to refine reaction pathways .

Data Contradictions and Validation

  • Example : Conflicting melting points or spectral data may arise from polymorphic forms. Resolve via:
    • Thermal analysis : Differential scanning calorimetry (DSC) identifies polymorph transitions.
    • Variable-temperature NMR : Detects conformational changes in the oxolane ring .

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